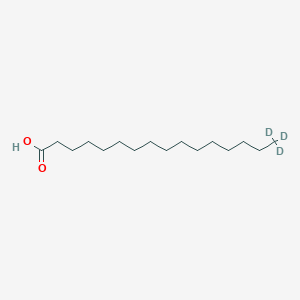

棕榈酸-16,16,16-d3

描述

Palmitic acid, also known as hexadecanoic acid, is a saturated fatty acid commonly found in both animals and plants. It is a major component of palm oil and is also present in human and animal fat as well as dairy products. Palmitic acid plays a crucial role in cellular structure and metabolism, serving as a key building block for the lipid bilayer of cell membranes and as a substrate for energy production .

Synthesis Analysis

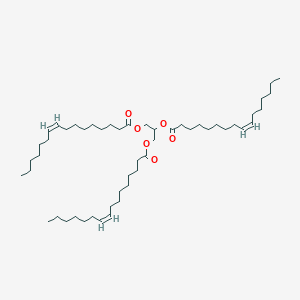

The synthesis of deuterium-labeled palmitic acids, such as palmitic acid-16,16,16-d3, involves the incorporation of deuterium atoms into the fatty acid chain. A versatile procedure for the preparation of deuterium-labeled palmitic acid has been described, which uses tris(triphenylphosphine)chlororhodium(I) as a catalyst for the incorporation of deuterium . Another synthesis route for highly deuterated palmitic acids involves the use of 2,2'-bithienyl, followed by alkylations and reductive desulfurisation10.

Molecular Structure Analysis

Palmitic acid is a long-chain carboxylic acid with a 16-carbon backbone. Its molecular structure consists of a saturated hydrocarbon chain with a terminal carboxyl group, which contributes to its amphiphilic nature. This structure allows palmitic acid to interact with various molecular assemblies, such as micelles and liposomes, influencing their surface structure and dynamic properties .

Chemical Reactions Analysis

Palmitic acid can undergo various chemical reactions due to its carboxyl group. It can be esterified to form triglycerides, which are the main form of stored energy in animals. In the human body, palmitic acid can be involved in protein palmitoylation, a post-translational modification that affects protein targeting and function . Additionally, palmitic acid can be converted into phospholipids, diacylglycerol, and ceramides, which are important for cell signaling and inflammatory responses .

Physical and Chemical Properties Analysis

Palmitic acid has a melting point of 62.9°C and is solid at room temperature. It is insoluble in water but soluble in organic solvents. In biological systems, palmitic acid can influence the phase behavior of lipid mixtures, such as those found in cell membranes. For example, mixtures of dipalmitoylphosphatidylcholine and palmitic acid exhibit various phase transitions and structural rearrangements depending on their composition and temperature . The physical properties of palmitic acid, such as its melting point and solubility, are important for its function in biological membranes and its metabolism within the body .

Case Studies

In the context of early human development, palmitic acid is essential for the formation of membrane, secretory, and transport lipids. It is also involved in the accumulation of adipose tissue in infants, with human milk providing a unique triglyceride structure that includes palmitic acid at the glycerol center carbon . Another study highlights the anti-inflammatory and antitumor activities of palmitic acid in prostate cancer cells, where it inhibits cell proliferation and metastasis by targeting the PI3K/Akt pathway . Additionally, the distribution of palmitic acid in plasma and chylomicron triglycerides has been studied in piglets, showing the importance of dietary triglyceride structure on the absorption and metabolism of palmitic acid .

科学研究应用

脂质组学和代谢组学

棕榈酸-16,16,16-d3 在脂质组学和代谢组学研究中起着至关重要的作用。通过将氘原子引入棕榈酸骨架中,研究人员可以追踪脂质代谢途径,研究脂质周转率,并研究脂质相关疾病。 这种化合物用作稳定同位素示踪剂,可以精确量化细胞和组织中脂质的合成、降解和转运 .

细胞膜研究

细胞膜的脂质组成会显著影响其结构、流动性和功能。this compound 有助于探测膜动力学。研究人员用它来追踪脂质移动,评估脂筏,并探索脂质-蛋白质相互作用。 通过引入氘标记的棕榈酸,他们可以深入了解膜的组织和脂质-蛋白质结合位点 .

肥胖和胰岛素抵抗研究

棕榈酸是一种饱和脂肪酸,与肥胖和胰岛素抵抗有关。this compound 使研究人员能够区分内源性棕榈酸和外源性棕榈酸。 通过研究其代谢,他们可以阐明胰岛素抵抗、炎症和脂质诱导的细胞应激的潜在机制 .

稳定同位素分辨代谢组学 (SIRM)

在 SIRM 研究中,研究人员使用同位素标记的化合物,如this compound,来追踪代谢通量。 通过分析氘标记的棕榈酸在各种代谢物(如乙酰辅酶 A、柠檬酸和脂肪酸)中的掺入,他们可以深入了解代谢途径,例如三羧酸循环 (TCA) 和脂肪生成 .

能量储存和脂肪组织研究

棕榈酸是储存在脂肪组织中的甘油三酯的主要成分。氘标记的棕榈酸有助于研究人员研究脂肪细胞分化、脂滴形成和脂肪酸周转。 它有助于我们理解能量储存、脂肪分解和脂肪组织的功能 .

炎症和脂质信号传导

This compound 参与炎症反应和脂质信号传导途径。研究人员研究氘标记的棕榈酸如何影响免疫细胞活化、细胞因子产生和脂质介导的炎症。 了解这些过程可能会导致针对炎症性疾病的治疗干预 .

作用机制

Target of Action

Palmitic Acid-d3, also known as Palmitic acid-16,16,16-d3, primarily targets adipose-tissue-resident macrophages (ATMs) . ATMs play a crucial role in maintaining metabolic homeostasis and contribute to obesity-induced adipose tissue inflammation and metabolic dysfunction .

Mode of Action

The interaction of ATMs with fatty acids, including Palmitic Acid-d3, is central to their contrasting effects on metabolic homeostasis . The specificity of Palmitic Acid-d3 makes it a critical tool in lipidomics and metabolomics, shedding light on the intricate biochemical processes that underpin cellular function and energy storage mechanisms .

Biochemical Pathways

Palmitic Acid-d3 is incorporated into fatty acids and lipids through chain elongation and desaturation reactions . It affects the pathways related to lipid metabolism and energy storage . The compound’s interaction with ATMs can increase fatty acid levels , influencing the metabolic processes within these cells.

Pharmacokinetics

The pharmacokinetics of Palmitic Acid-d3 involves its synthesis by the enzymatic addition of deuterium to palmitate

Result of Action

The interaction of Palmitic Acid-d3 with ATMs can lead to an increase in fatty acid levels . This can contribute to obesity-induced adipose tissue inflammation and metabolic dysfunction . The compound’s action can also shed light on the intricate biochemical processes that underpin cellular function and energy storage mechanisms .

属性

IUPAC Name |

16,16,16-trideuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493909 | |

| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75736-53-7 | |

| Record name | (16,16,16-~2~H_3_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75736-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)